6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid
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Overview
Description
6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound that features a bromine atom, a difluoromethyl group, and a carboxylic acid functional group. This compound is part of the imidazo[1,5-A]pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclocondensation reactions, where starting materials such as 2-aminopyridine derivatives and bromoacetyl bromide are reacted in the presence of a base to form the imidazo[1,5-A]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Functional Group Transformations: The carboxylic acid group can be converted into esters, amides, or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,5-A]pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazo[1,5-A]pyridine-1-carboxylic acid derivatives with higher oxidation states.
Reduction Products: Reduction can yield imidazo[1,5-A]pyridine derivatives with reduced functional groups.
Scientific Research Applications
6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine
- 6-Bromo-7-fluoro-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester
- Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-A]pyridine-3-carboxylate
Uniqueness
6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and difluoromethyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C9H5BrF2N2O2 |
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Molecular Weight |
291.05 g/mol |
IUPAC Name |
6-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C9H5BrF2N2O2/c10-4-1-2-5-6(9(15)16)13-8(7(11)12)14(5)3-4/h1-3,7H,(H,15,16) |
InChI Key |
XQWDJDHJNQHDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1Br)C(F)F)C(=O)O |
Origin of Product |
United States |
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